BenchChemオンラインストアへようこそ!

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide

Medicinal Chemistry Physicochemical Profiling Oxadiazole Regioisomerism

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide (CAS 1207042-89-4) is a synthetic hybrid molecule that fuses a quinoxaline-2-carboxamide core with a 3-methyl-1,2,4-oxadiazole moiety via a methylene linker. The quinoxaline-2-carboxamide scaffold is recognized as a privileged structure for protein tyrosine kinase (PTK) inhibition, as documented in multiple patents.

Molecular Formula C13H11N5O2
Molecular Weight 269.264
CAS No. 1207042-89-4
Cat. No. B2720836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide
CAS1207042-89-4
Molecular FormulaC13H11N5O2
Molecular Weight269.264
Structural Identifiers
SMILESCC1=NOC(=N1)CNC(=O)C2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C13H11N5O2/c1-8-16-12(20-18-8)7-15-13(19)11-6-14-9-4-2-3-5-10(9)17-11/h2-6H,7H2,1H3,(H,15,19)
InChIKeyFOKWXOFNDRVWJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide (CAS 1207042-89-4) – Structural Identity and Core Pharmacophore


N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide (CAS 1207042-89-4) is a synthetic hybrid molecule that fuses a quinoxaline-2-carboxamide core with a 3-methyl-1,2,4-oxadiazole moiety via a methylene linker [1]. The quinoxaline-2-carboxamide scaffold is recognized as a privileged structure for protein tyrosine kinase (PTK) inhibition, as documented in multiple patents [2]. The 1,2,4-oxadiazole regioisomer within this compound imparts distinct physicochemical properties that cannot be replicated by the more common 1,3,4-oxadiazole analogs [3]. This compound is primarily investigated as a research tool in anticancer programs targeting EGFR and related kinases.

Why 1,3,4-Oxadiazole or Other Quinoxaline Amides Cannot Simply Replace N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide


The 1,2,4-oxadiazole regioisomer in this compound drives a lipophilicity profile that is approximately one order of magnitude higher than that of matched 1,3,4-oxadiazole analogs [1]. This fundamental physicochemical difference cascades into measurable divergence in metabolic stability, hERG channel inhibition liability, and aqueous solubility [1]. Within the quinoxaline-2-carboxamide class, the oxadiazole linker identity (1,2,4- vs. 1,3,4-) and the specific C3-methyl substitution pattern have been shown to strongly influence antiproliferative potency and EGFR kinase binding in head-to-head series comparisons [2][3]. Consequently, sourcing a different oxadiazole regioisomer or an alternative quinoxaline carboxamide derivative introduces unpredictable shifts in both target engagement and ADMET parameters, invalidating assay reproducibility.

Quantitative Product-Specific Differentiation Evidence for N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide (CAS 1207042-89-4)


1,2,4-Oxadiazole Regioisomer Confers ~10-Fold Higher Lipophilicity Than Matched 1,3,4-Oxadiazole Isomers

A systematic matched-pair analysis across the AstraZeneca corporate collection demonstrated that in virtually all cases, the 1,3,4-oxadiazole isomer exhibits an order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole partner [1]. Since N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide contains a 1,2,4-oxadiazole ring, it is the higher-log-D regioisomer relative to any cognate 1,3,4-oxadiazole analog such as N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxaline-2-carboxamide. The study further reports significant differences in metabolic stability, hERG inhibition, and aqueous solubility between the two regioisomeric series [1].

Medicinal Chemistry Physicochemical Profiling Oxadiazole Regioisomerism

Quinoxaline-1,2,4-Oxadiazole Hybrids Deliver Antiproliferative Activity Superior to Etoposide in Human Cancer Cell Lines

Badithapuram et al. reported the synthesis and in vitro anticancer evaluation of a series of quinoxaline-1,2,4-oxadiazole hybrids against four human cancer cell lines (MCF-7, HeLa, HCT116, HepG2) [1]. Four compounds from the series displayed promising results, and one derivative exceeded the potency of the standard drug etoposide across all tested cell lines [1]. Molecular docking indicated strong binding to the EGFR kinase domain (PDB: 4HJO) [1]. In a follow-up series of closely related quinoxaline-1,2,4-oxadiazole-amide conjugates, compound 6f achieved IC50 values of 0.82 ± 0.01 µM (MCF-7), 1.30 ± 0.02 µM (HepG2), and 2.12 ± 0.04 µM (DU-145), consistently outperforming etoposide [2]. While the exact IC50 of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide was not individually reported, the compound belongs to the same 1,2,4-oxadiazole-quinoxaline chemotype that produced these sub-micromolar and low-micromolar antiproliferative activities.

Anticancer Drug Discovery EGFR Inhibition Quinoxaline Hybrid Scaffolds

Quinoxaline-2-Carboxamide Core Is a Validated Protein Tyrosine Kinase (PTK) Inhibitor Pharmacophore

US Patent 8,536,175 B2 explicitly claims quinoxaline-2-carboxamide derivatives as protein tyrosine kinase inhibitors, with disclosed compounds exhibiting IC50 values in the nanomolar range against specific PTK targets measured by microfluidic caliper assays (e.g., IC50 = 31 nM for one representative compound) [1]. The target compound N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide incorporates the quinoxaline-2-carboxamide core required for PTK inhibition and adds a 1,2,4-oxadiazole substituent that molecular docking suggests can engage the EGFR ATP-binding site (PDB: 4HJO) [2]. This dual pharmacophoric character distinguishes it from simpler quinoxaline carboxamides lacking the oxadiazole extension.

Kinase Inhibition Chemical Biology Quinoxaline Pharmacophore

C3-Methyl Substitution on 1,2,4-Oxadiazole Modulates Steric and Electronic Properties Relative to Bulkier Substituents

Within the 1,2,4-oxadiazole series, the C3 substituent identity directly influences both steric bulk and electron distribution. The target compound carries a compact C3-methyl group (molecular weight contribution: 15 Da), whereas close analogs such as N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide bear a bulkier oxan-4-yl substituent (contributing ~99 Da). The smaller methyl group minimizes steric clashes within the EGFR ATP-binding pocket while maintaining sufficient lipophilicity for membrane penetration. This differentiated steric profile is critical for target engagement and selectivity, as demonstrated by the EGFR docking poses reported for the quinoxaline-1,2,4-oxadiazole series [1]. No quantitative head-to-head comparison between the C3-methyl and C3-oxan-4-yl analogs has been published; however, the methyl substituent's smaller size and lower polar surface area predict higher cell permeability.

Structure-Activity Relationship Drug Design Oxadiazole Substitution Effects

Limited Availability of Direct Head-to-Head Quantitative Data for This Specific Compound

A comprehensive literature search (PubMed, Google Patents, Springer, RSC, ChemSpider) confirms that N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide (CAS 1207042-89-4) has not been the subject of an individual, peer-reviewed publication reporting its own quantitative biological IC50, Ki, or ADMET parameters as of the search date. The available evidence is derived from (i) studies on the quinoxaline-1,2,4-oxadiazole chemotype to which it belongs [1][2], (ii) systematic regioisomeric comparisons of 1,2,4- vs. 1,3,4-oxadiazoles [3], and (iii) patent disclosures establishing the quinoxaline-2-carboxamide core as a PTK inhibitor pharmacophore [4]. Therefore, the differentiation claims presented in this guide are class-level inferences and cross-study comparables, not direct head-to-head measurements against named analogs. Users requiring definitive quantitative differentiation are advised to commission custom head-to-head profiling against their specific comparator of interest.

Data Scarcity Procurement Risk Research Tool Characterization

Highest-Value Research and Industrial Application Scenarios for N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide (CAS 1207042-89-4)


EGFR-Targeted Anticancer Probe Development Requiring 1,2,4-Oxadiazole Chemotype Integrity

This compound is best deployed as a lead-like starting point in EGFR inhibitor programs where the 1,2,4-oxadiazole regioisomer is intentionally selected for its higher log D (approximately one order of magnitude above 1,3,4-oxadiazole counterparts [1]) to achieve adequate cell permeability. The quinoxaline-1,2,4-oxadiazole scaffold has demonstrated EGFR binding and antiproliferative activity exceeding etoposide in MCF-7, HeLa, HCT116, and HepG2 cell lines [2]. Substitute procurement of a 1,3,4-oxadiazole analog would introduce a log D deficit of ~1 unit, compromising membrane penetration and altering the entire PK/PD relationship [1].

Structure-Activity Relationship (SAR) Studies on Oxadiazole Linker Regioisomerism in Kinase Inhibitor Design

For medicinal chemistry teams systematically evaluating the impact of oxadiazole regioisomerism on PTK inhibition, this compound serves as the 1,2,4-oxadiazole benchmark. The matched 1,3,4-oxadiazole isomer (N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxaline-2-carboxamide) is predicted to exhibit lower log D, altered metabolic stability, and reduced hERG liability based on the AstraZeneca matched-pair analysis [1]. Pairing this compound with its 1,3,4-oxadiazole regioisomer enables direct experimental validation of these class-level observations in the quinoxaline-2-carboxamide context.

Chemical Biology Tool for Profiling Quinoxaline-2-Carboxamide PTK Inhibitor Selectivity Panels

The quinoxaline-2-carboxamide core is a confirmed PTK inhibitor pharmacophore, with disclosed nanomolar activity (e.g., IC50 = 31 nM against specific kinases [3]). This compound, bearing the 3-methyl-1,2,4-oxadiazole extension, can be used to profile selectivity across a panel of recombinant kinases to determine whether the oxadiazole appendage alters the inhibition fingerprint relative to simpler quinoxaline-2-carboxamide derivatives lacking the oxadiazole linker [3][2].

Computational Docking and Pharmacophore Model Validation for EGFR and Related Kinases

Molecular docking studies on the quinoxaline-1,2,4-oxadiazole series have identified favorable binding poses within the EGFR ATP-binding site (PDB: 4HJO) [2]. This specific compound, with its compact C3-methyl substituent, provides a minimal-steric-bulk 1,2,4-oxadiazole probe for validating computational pharmacophore models. Its smaller substituent reduces potential steric penalties in docking simulations, making it an ideal ligand for benchmarking docking scoring functions against this chemotype.

Quote Request

Request a Quote for N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.